molecular formula C7H8F3NO B2872558 Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine CAS No. 869901-19-9

Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine

Cat. No.: B2872558
CAS No.: 869901-19-9
M. Wt: 179.142
InChI Key: KETTZBRKTURCEM-UHFFFAOYSA-N
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Description

Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine is an organic compound with the molecular formula C7H8F3NO It features a furan ring substituted with a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with methylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

5-(trifluoromethyl)furan-2-carbaldehyde+methylamineMethyl([5-(trifluoromethyl)furan-2-yl]methyl)amine\text{5-(trifluoromethyl)furan-2-carbaldehyde} + \text{methylamine} \rightarrow \text{this compound} 5-(trifluoromethyl)furan-2-carbaldehyde+methylamine→Methyl([5-(trifluoromethyl)furan-2-yl]methyl)amine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and the amine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-(trifluoromethyl)furan-2-carbaldehyde: A precursor in the synthesis of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine.

    2-(trifluoromethyl)furan: A related compound with similar structural features.

    Methylamine: A simple amine used in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a furan ring, which confer distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)furan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c1-11-4-5-2-3-6(12-5)7(8,9)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETTZBRKTURCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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